Paroxetine hydrochloride
CAS No.: 78246-49-8
VCID: VC0000311
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
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Description | Paroxetine hydrochloride, commonly known under the brand name Paxil among others , is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class . It is primarily used to treat a range of mental health conditions, including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, post-traumatic stress disorder (PTSD), and generalized anxiety disorder . Additionally, paroxetine (specifically the Brisdelle brand) can alleviate hot flashes related to menopause . The medication functions by affecting certain chemical messengers (neurotransmitters) in the brain, specifically increasing the amount of serotonin available, which helps to regulate mood and reduce symptoms of the aforementioned disorders . As an SSRI, paroxetine selectively inhibits the reuptake of serotonin in the brain, increasing the availability of serotonin in the synaptic space . This action helps to improve mood and reduce symptoms of depression and anxiety-related disorders . While paroxetine is highly selective for serotonin reuptake, it has minimal effects on other neurotransmitters . It is available in several forms, including oral capsules, extended-release oral tablets, oral suspensions, and oral tablets, with varying dosages to suit individual patient needs . The typical dosage for conditions like depression, social anxiety disorder, generalized anxiety disorder, or post-traumatic stress disorder is one 20 mg tablet per day, though this may be adjusted by a physician . Like other SSRIs, paroxetine has potential side effects, including drowsiness, dry mouth, loss of appetite, sweating, trouble sleeping, and sexual dysfunction . More serious side effects require immediate medical attention, such as suicidal thoughts (especially in young people), serotonin syndrome, and mania . It is also important to avoid using paroxetine with certain other medications, such as MAO inhibitors, and to consult with a doctor before discontinuing its use . Another similar chemical compound is escitalopram which is also an antidepressant medication of the selective serotonin reuptake inhibitor (SSRI) class . |
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CAS No. | 78246-49-8 |
Product Name | Paroxetine hydrochloride |
Molecular Formula | C19H21ClFNO3 |
Molecular Weight | 365.8 g/mol |
IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 |
Standard InChIKey | GELRVIPPMNMYGS-RVXRQPKJSA-N |
SMILES | C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-] |
Canonical SMILES | C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Appearance | Solid powder |
Purity | > 98% |
Synonyms | Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Reference | 1: Brittain HG. Paroxetine hydrochloride: polymorphs and solvatomorphs. Profiles Drug Subst Excip Relat Methodol. 2013;38:407-21. doi: 10.1016/B978-0-12-407691-4.00009-5. Review. PubMed PMID: 23668409. 2: Germann D, Ma G, Han F, Tikhomirova A. Paroxetine hydrochloride. Profiles Drug Subst Excip Relat Methodol. 2013;38:367-406. doi: 10.1016/B978-0-12-407691-4.00008-3. Review. PubMed PMID: 23668408. 3: Khatavkar UN, Shimpi SL, Jayaram Kumar K, Deo KD. Development and comparative evaluation of in vitro, in vivo properties of novel controlled release compositions of paroxetine hydrochloride hemihydrate as against Geomatrix™ platform technology. Drug Dev Ind Pharm. 2013 Aug;39(8):1175-86. doi: 10.3109/03639045.2012.682222. Epub 2012 May 21. PubMed PMID: 22607046. 4: Pae CU, Misra A, Ham BJ, Han C, Patkar AA, Masand PS. Paroxetine mesylate: comparable to paroxetine hydrochloride? Expert Opin Pharmacother. 2010 Feb;11(2):185-93. doi: 10.1517/14656560903451708. Review. PubMed PMID: 20088740. 5: Jin SJ, Yoo YH, Kim MS, Kim JS, Park JS, Hwang SJ. Paroxetine hydrochloride controlled release POLYOX matrix tablets: screening of formulation variables using Plackett-Burman screening design. Arch Pharm Res. 2008 Mar;31(3):399-405. doi: 10.1007/s12272-001-1170-0. Epub 2008 Apr 13. PubMed PMID: 18409056. 6: Venkatachalam A, Chatterjee VS. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations. Anal Chim Acta. 2007 Aug 29;598(2):312-7. Epub 2007 Aug 8. PubMed PMID: 17719907. 7: Alarfaj N, Razeq SA, Sultan M. Spectrofluorimetric determination of paroxetine hydrochloride in its formulations and human plasma. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):564-6. PubMed PMID: 16595967. 8: Onal A, Kepekçi SE, Oztunç A. Spectrophotometric methods for the determination of the antidepressant drug paroxetine hydrochloride in tablets. J AOAC Int. 2005 Mar-Apr;88(2):490-5. PubMed PMID: 15859076. 9: Roscoe JA, Morrow GR, Hickok JT, Mustian KM, Griggs JJ, Matteson SE, Bushunow P, Qazi R, Smith B. Effect of paroxetine hydrochloride (Paxil) on fatigue and depression in breast cancer patients receiving chemotherapy. Breast Cancer Res Treat. 2005 Feb;89(3):243-9. PubMed PMID: 15754122. 10: Erk N, Biryol I. Voltammetric and HPLC techniques for the determination of paroxetine hydrochloride. Pharmazie. 2003 Oct;58(10):699-704. PubMed PMID: 14609280. |
PubChem Compound | 62878 |
Last Modified | Sep 13 2023 |
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